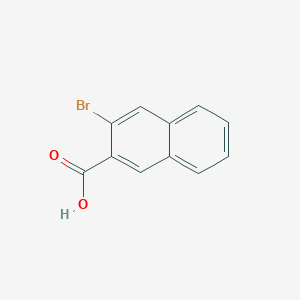

3-Bromonaphthalene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEICVAXCBDOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481323 | |

| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20717-80-0 | |

| Record name | 3-Bromo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromonaphthalene-2-carboxylic acid physical properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physical properties of 3-Bromonaphthalene-2-carboxylic acid. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway.

Core Physical Properties

This compound is an organic compound featuring a naphthalene backbone substituted with both a bromine atom and a carboxylic acid group. These functional groups significantly influence its chemical behavior, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20717-80-0 | [1] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][2] |

| Molecular Weight | 251.08 g/mol | |

| Appearance | Solid at room temperature | |

| Solubility | Soluble in organic solvents; limited solubility in water. | N/A |

| Melting Point | Data not available in the searched literature. | N/A |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard protocols for measuring the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[3] A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[3][4]

Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of the dry this compound is finely powdered.[5] The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[2][5]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2][3] The assembly is then placed in a Thiele tube filled with a high-boiling point liquid, such as mineral or silicone oil.[3]

-

Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner.[3] This design promotes convection currents, ensuring uniform heat distribution throughout the oil bath.[3] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[3]

-

Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the last crystal disappears is recorded as the end of the range.[4][5] For accurate results, at least two careful determinations should be performed.[4]

Solubility Determination

Understanding a compound's solubility is fundamental for its application in synthesis, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents should be used to classify the compound's solubility based on polarity and reactivity. Standard solvents include water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and organic solvents like hexane or diethyl ether.[1][6]

-

Sample Preparation: Approximately 25 mg of this compound is placed into a series of clean, dry test tubes.[6]

-

Solvent Addition and Mixing: To each test tube, 0.75 mL of a single solvent is added in small portions.[6] After each addition, the test tube is shaken vigorously for 10-60 seconds.[1][6]

-

Observation: The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution occurs.[1]

-

Acid-Base Reactivity:

-

Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group, as the carboxylic acid is deprotonated to form a more polar, water-soluble salt.[7]

-

Solubility in 5% HCl would indicate the presence of a basic functional group (not expected for this compound).[7]

-

The hydrophobic naphthalene structure predicts limited solubility in water, while solubility is expected in many organic solvents.

-

Synthetic Workflow Visualization

This compound serves as a precursor in various synthetic routes. One common reaction is its conversion to the corresponding methyl ester. This process typically involves two main steps: the activation of the carboxylic acid to form a more reactive acyl chloride, followed by esterification with methanol.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 3-Bromo-2-naphthoic Acid | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 3-BROMO-2-NAPHTHOIC ACID [CARBOXYL-14C] CAS#: [m.chemicalbook.com]

- 5. 20717-80-0 | 3-Bromo-2-naphthoic acid | Aryls | Ambeed.com [ambeed.com]

- 6. 20717-80-0|3-Bromo-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 7. Buy Online CAS Number 20717-80-0 - TRC - 3-Bromo-2-naphthoic Acid | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to 3-Bromonaphthalene-2-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromonaphthalene-2-carboxylic acid, a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and significant applications, with a focus on its role in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an organic compound built upon a naphthalene backbone, which is a fused bicyclic aromatic hydrocarbon.[1] Its chemical properties are significantly influenced by the presence of a bromine atom at the 3-position and a carboxylic acid functional group at the 2-position.[1] The carboxylic acid group provides acidic properties and allows for reactions such as esterification and amidation, while the bromine substituent serves as a reactive site for further functionalization, making it a valuable synthetic intermediate.[1] This compound is typically a solid at room temperature, with good solubility in organic solvents and limited solubility in water.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 20717-80-0 | [1] |

| Molecular Formula | C₁₁H₇BrO₂ | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| SMILES | C(O)(=O)C1=CC2=C(C=C1Br)C=CC=C2 | [1] |

| InChI | InChI=1S/C11H7BrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | [1] |

| InChI Key | KJEICVAXCBDOSH-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure consists of a naphthalene ring system with a bromine substituent at position 3 and a carboxylic acid group at position 2.

Caption: Chemical structure of this compound.

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption band around 1710 cm⁻¹ and a very broad O-H stretching band from 3400-3000 cm⁻¹, characteristic of a carboxylic acid.[2] Aromatic C=C stretching bands would appear around 1500-1600 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. A broad singlet for the carboxylic acid proton would also be expected at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would show signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the carboxylic acid, typically in the range of δ 165-185 ppm.

-

It should be noted that spectral data, including ¹H NMR, IR, and Mass Spectrometry, for this compound are indexed and may be available through specialized chemical databases.[3]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science.[1]

-

Synthetic Intermediate: Its structure contains two key reactive sites. The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives.[1] The bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4]

-

Precursor for Heterocycles: It is used as a reagent in the preparation of isochromanones, which are structural motifs found in various biologically active natural products.[1]

-

Drug Discovery: The naphthalene core is a common scaffold in pharmaceutical agents. The ability to functionalize both the bromine and carboxylic acid positions allows for the generation of diverse molecular libraries for screening and drug development programs.

Experimental Protocols: A Key Reaction

A common and important reaction involving this compound is its conversion to the corresponding methyl ester. This is often a necessary step to protect the carboxylic acid or to modify its reactivity for subsequent synthetic transformations.

Protocol: Synthesis of 3-Bromo-naphthalene-2-carboxylic acid methyl ester [4]

This procedure involves two main steps: activation of the carboxylic acid and subsequent esterification.

-

Acid Activation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 3-bromo-naphthalene-2-carbonyl chloride.

-

-

Esterification:

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Add anhydrous methanol to the solution, followed by the dropwise addition of a base such as pyridine to neutralize the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

-

Upon completion, perform an aqueous workup to remove pyridine hydrochloride and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3-Bromo-naphthalene-2-carboxylic acid methyl ester, which can be further purified by column chromatography or recrystallization.

-

References

In-Depth Technical Guide: 3-Bromo-2-naphthoic Acid (CAS Number: 20717-80-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-naphthoic acid, identified by the CAS number 20717-80-0, is a halogenated aromatic carboxylic acid. Its structure, featuring a naphthalene backbone substituted with both a bromine atom and a carboxylic acid group, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its known characterization data, experimental protocols, and potential applications, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₇BrO₂ | [CymitQuimica] |

| Molecular Weight | 251.08 g/mol | [CymitQuimica] |

| Appearance | Pale brown solid (predicted) | Based on related compounds |

| Melting Point | 294-295 °C (for 6-Bromo-2-naphthoic acid) | [X-MOL] |

| Boiling Point | 387.3 ± 17.0 °C (predicted for 6-Bromo-2-naphthoic acid) | [X-MOL] |

| Solubility | Insoluble in water; slightly soluble in DMSO and methanol (for 6-Bromo-2-naphthoic acid) | [X-MOL] |

| pKa | 4.06 ± 0.30 (predicted for 6-Bromo-2-naphthoic acid) | [X-MOL] |

Spectroscopic Characterization

Detailed experimental spectra for 3-Bromo-2-naphthoic acid are not widely published. However, theoretical calculations and data from analogous compounds can offer insights into its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and carboxylic acid substituents on the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear downfield (around 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine and carboxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-2-naphthoic acid is predicted to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹

-

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region

-

C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-2-naphthoic acid will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Synthesis of Naphthoic Acid Derivatives (General Procedure)

Reaction Scheme:

Generalized synthesis of naphthoic acids.

Materials:

-

Appropriate bromonaphthalene precursor

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid or Sulfuric acid (for workup)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A small amount of the bromonaphthalene derivative dissolved in anhydrous ether is added to initiate the reaction. Once the reaction starts, the remaining solution of the bromonaphthalene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carbonation: The Grignard reagent solution is cooled in an ice bath. Crushed dry ice is then added portion-wise to the stirred solution. Alternatively, the Grignard solution can be poured slowly over a slurry of crushed dry ice in ether.

-

Workup: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of dilute acid (e.g., 10% HCl). The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude naphthoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity

Currently, there is no publicly available information on the biological activity, cytotoxicity, or specific signaling pathway interactions of 3-Bromo-2-naphthoic acid. Naphthoic acid derivatives, however, have been explored as potential antagonists for the P2Y14 receptor, suggesting a possible area for future investigation.[1] Given its structure as a halogenated aromatic carboxylic acid, further screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibition, could be warranted.

Safety and Handling

Safety data for 3-Bromo-2-naphthoic acid is limited. However, based on the data for the related compound 6-Bromo-2-naphthoic acid, it should be handled with care. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

3-Bromo-2-naphthoic acid is a chemical intermediate with potential for use in various synthetic applications. While a complete set of experimental characterization data is not yet available, this guide provides a summary of the known and predicted properties based on related compounds. Further research is needed to fully elucidate its spectroscopic profile, biological activity, and potential applications in drug discovery and materials science. The provided generalized synthesis protocol offers a starting point for its preparation in a laboratory setting. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-Bromo-2-naphthoic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. This document details the underlying chemical transformations, provides explicit experimental protocols, and presents quantitative data in a clear, tabular format.

Overview of the Synthetic Pathway

The most common and effective synthesis of 3-Bromo-2-naphthoic acid is achieved through a two-step process commencing with the commercially available 3-hydroxy-2-naphthoic acid. The synthetic strategy hinges on the initial conversion of the hydroxyl group to an amino group, followed by a Sandmeyer reaction to introduce the bromine atom.

The overall transformation can be summarized as follows:

-

Amination: Conversion of 3-hydroxy-2-naphthoic acid to 3-amino-2-naphthoic acid.

-

Sandmeyer Reaction: Diazotization of 3-amino-2-naphthoic acid followed by substitution with bromide to yield the final product, 3-Bromo-2-naphthoic acid.

This pathway is advantageous due to the accessibility of the starting material and the generally high yields achievable in each step.

Detailed Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below, illustrating the progression from the starting material to the final product.

Caption: Overall synthetic pathway for 3-Bromo-2-naphthoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3-amino-2-naphthoic acid

This procedure outlines the conversion of 3-hydroxy-2-naphthoic acid to 3-amino-2-naphthoic acid.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of 3-amino-2-naphthoic acid.

Procedure:

-

In a high-pressure reactor with mechanical stirring, combine 30 g of 3-hydroxy-2-naphthoic acid, 14 g of anhydrous zinc chloride, and 110 mL of 25-28% ammonia.[1]

-

Seal the reactor and, with stirring at 700 rpm, raise the temperature from room temperature to 195°C over 3 hours. The pressure will increase to 1.38-2.75 MPa.[1]

-

Maintain the reaction at this temperature for 72 hours.[1]

-

Allow the reactor to cool naturally to room temperature while stirring.[1]

-

Transfer the entire solution to a 500 mL three-necked flask. Wash the reactor twice with 35 mL of hot water and add the washings to the flask.[1]

-

Over a period of 1 hour, add 103 mL of concentrated hydrochloric acid to the flask.[1]

-

Perform a hot filtration, retaining the filtrate. The filter cake is returned to the flask, and 90 mL of water and 5.5 mL of concentrated hydrochloric acid are added. The mixture is refluxed for 1 hour, followed by hot filtration, combining the filtrates. This process is repeated until no significant solid remains in the filter cake.[1]

-

Cool the combined filtrate in a refrigerator overnight.[1]

-

The following day, filter the mixture, discarding the filtrate. The filter cake is then dissolved in 300 mL of water with 40% sodium hydroxide, heating to 85°C.[1]

-

Perform a hot filtration to remove any insoluble material.[1]

-

Acidify the filtrate with concentrated hydrochloric acid until Congo red test paper does not turn blue.[1]

-

Filter the resulting precipitate and dry the yellow solid in a 50°C oven for 3-5 days to yield crude 3-amino-2-naphthoic acid.[1]

-

Recrystallize the crude product from absolute ethanol (using a ratio of 100 mL of ethanol for every 10 g of crude product) to obtain pure, yellowish-green 3-amino-2-naphthoic acid.[1]

Step 2: Synthesis of 3-Bromo-2-naphthoic acid via Sandmeyer Reaction

This procedure details the conversion of 3-amino-2-naphthoic acid to 3-Bromo-2-naphthoic acid. The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides via a diazonium salt intermediate.[2][3][4][5]

Experimental Workflow:

Caption: Workflow for the Sandmeyer reaction.

Procedure:

-

In a suitable flask, dissolve 3-amino-2-naphthoic acid in aqueous hydrobromic acid (47%) and cool the mixture to below 5°C in an ice-water bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, ensuring the temperature is maintained below 5°C.

-

Stir the mixture for 2 hours at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and heat it to approximately 60°C.[6]

-

Carefully and intermittently add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with water to remove any inorganic salts.

-

The crude 3-Bromo-2-naphthoic acid can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3-amino-2-naphthoic acid, as derived from the provided experimental protocol.[1]

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 1 | 3-hydroxy-2-naphthoic acid | 188.18 | 30 | 0.159 | 3-amino-2-naphthoic acid (crude) | 187.19 | 24 | 79.6 |

| 1 | 3-amino-2-naphthoic acid (crude) | 187.19 | 24 | 0.128 | 3-amino-2-naphthoic acid (pure) | 187.19 | 21 | 87.5 (recrystallization) |

| Overall Yield | 69.6 |

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | - |

| 3-amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | Yellowish-green solid |

| 3-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | Neat |

Safety Considerations

-

Hydrobromic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

The Sandmeyer reaction involves the evolution of nitrogen gas and can be exothermic. The addition of the diazonium salt solution should be controlled to manage the rate of reaction.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

This guide provides a robust framework for the synthesis of 3-Bromo-2-naphthoic acid. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

References

- 1. 3-Amino-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Bromonaphthalene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromonaphthalene-2-carboxylic acid, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound (Molecular Formula: C₁₁H₇BrO₂, Molecular Weight: 251.08 g/mol ) are summarized in the tables below. This data is essential for confirming the molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | Singlet, Broad | 1H | -COOH |

| ~8.5 | Singlet | 1H | Ar-H |

| ~8.0 - 7.8 | Multiplet | 2H | Ar-H |

| ~7.7 - 7.5 | Multiplet | 2H | Ar-H |

| ~7.4 | Multiplet | 1H | Ar-H |

Note: Predicted values based on typical chemical shifts for similar aromatic carboxylic acids. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~135 - 120 | Aromatic Carbons |

Note: Predicted values based on typical chemical shifts for aromatic and carboxylic acid carbons.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorptions.[3][4]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch |

| Below 800 | Medium-Strong | C-Br stretch, C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 250/252 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 233/235 | [M-OH]⁺ |

| 205/207 | [M-COOH]⁺ |

| 126 | [M-Br-COOH]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : 0-15 ppm.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence.

-

Spectral Width : 0-220 ppm.

-

Number of Scans : 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first.

-

The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : An Electron Ionization (EI) mass spectrometer is typically used for this type of compound.

-

Data Acquisition :

-

The sample is introduced into the ion source (e.g., via direct infusion or after separation by Gas Chromatography).

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

-

Data Processing : The mass spectrum is plotted as relative intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromonaphthalene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromonaphthalene-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide details predicted spectral data, outlines experimental protocols for sample analysis, and presents visual aids to understand the molecular structure and analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its methyl ester derivative, this compound methyl ester, and established knowledge of chemical shift theory. The presence of the carboxylic acid group in place of the methyl ester will primarily influence the chemical shift of the carbonyl carbon and introduce a characteristic acidic proton signal.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region and one broad singlet for the carboxylic acid proton, which is typically observed far downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.5 | Singlet | - |

| H-4 | ~7.9 | Doublet | ~8.5 |

| H-5 | ~7.8 | Doublet | ~8.1 |

| H-8 | ~7.7 | Doublet | ~8.1 |

| H-6 | ~7.6 | Triplet | ~7.5 |

| H-7 | ~7.4 | Triplet | ~7.5 |

| -COOH | >12.0 | Broad Singlet | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will exhibit eleven signals, corresponding to the ten carbons of the naphthalene ring system and the carbonyl carbon of the carboxylic acid. The carbon attached to the bromine atom and the carbonyl carbon are notably deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-3 | ~123 |

| C-4a | ~135 |

| C-8a | ~132 |

| C-2 | ~131 |

| C-4 | ~130 |

| C-5 | ~129 |

| C-8 | ~128 |

| C-6 | ~128 |

| C-7 | ~127 |

| C-1 | ~125 |

Experimental Protocols

The following section details the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic carboxylic acids like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and allows for the observation of the exchangeable carboxylic acid proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and ensure spectral quality.

-

Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS), directly to the sample or in a sealed capillary insert. TMS is set to 0.00 ppm and is used to reference the chemical shifts of the sample signals.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 16 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 to 4096 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for NMR spectral analysis.

Solubility of 3-Bromonaphthalene-2-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromonaphthalene-2-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a general, robust experimental protocol for researchers to determine precise solubility values.

Core Understanding of Solubility

This compound is an aromatic carboxylic acid. Its solubility is governed by the interplay between the polar carboxylic acid group and the large, nonpolar bromonaphthalene ring system. As a general principle, it exhibits limited solubility in water due to the hydrophobic nature of the naphthalene backbone.[1] Conversely, it is generally soluble in organic solvents.[1] The specific solubility will depend on the polarity of the solvent, its ability to form hydrogen bonds, and the temperature.

For its methyl ester derivative, this compound methyl ester, more specific qualitative solubility information is available. It is reported to have high solubility in chlorinated solvents such as dichloromethane and chloroform, and moderate solubility in polar aprotic solvents like dimethylformamide.[2] This suggests that the parent carboxylic acid may exhibit similar trends.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound and its methyl ester. This information is compiled from available chemical supplier data and related literature.

| Compound | Solvent Class | Specific Solvents | Qualitative Solubility |

| This compound | Water | Water | Limited[1] |

| Organic Solvents | General | Soluble[1] | |

| This compound methyl ester | Chlorinated Solvents | Dichloromethane, Chloroform | High[2] |

| Polar Aprotic Solvents | Dimethylformamide | Moderate[2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise, quantitative solubility data, a standardized experimental approach is necessary. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Scintillation vials or other suitable sealed containers

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Prepare multiple replicate samples for each solvent and temperature point to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by taking measurements at different time intervals until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid transferring any solid particles, it is crucial to use a syringe filter.

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in a liquid.

References

Starting materials for the synthesis of 3-Bromonaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 3-Bromonaphthalene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds and advanced materials. This document details the necessary starting materials, reaction conditions, and experimental protocols, presented in a clear and structured format to facilitate laboratory application.

Introduction

This compound is a substituted naphthalene derivative with significant utility in organic synthesis. Its structure, featuring both a carboxylic acid and a bromo substituent, allows for a variety of chemical transformations, making it a valuable building block for complex molecular architectures. The strategic placement of the bromo and carboxyl groups enables participation in cross-coupling reactions and further functionalization, respectively. This guide focuses on the most efficient and well-documented synthetic routes to this important compound.

Primary Synthetic Pathway: The Sandmeyer Reaction

The most established and reliable method for the synthesis of this compound is through the Sandmeyer reaction, utilizing 3-amino-2-naphthoic acid as the starting material. This classic transformation in organic chemistry allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate, catalyzed by a copper(I) salt.

Logical Workflow for the Sandmeyer Reaction

Navigating the Isomeric Landscape of C11H7BrO2: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of Bromonaphthalene Carboxylic Acids and Related Isomers

The chemical formula C11H7BrO2 represents a fascinating nexus of isomeric diversity, primarily encompassing a series of bromonaphthalene carboxylic acids and their structural variants. This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the key isomers of C11H7BrO2. This document provides a comprehensive overview of their nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis. While these compounds are pivotal as intermediates in the synthesis of pharmaceuticals and functional materials, it is important to note that specific biological signaling pathways for these molecules are not extensively documented in current scientific literature.

Understanding the Isomerism of C11H7BrO2

The molecular formula C11H7BrO2 allows for numerous constitutional isomers, distinguished by the substitution pattern of the bromine atom and the carboxylic acid group on the naphthalene ring system. Additionally, other structural arrangements, such as a brominated phenyl group attached to a furanone moiety, are possible. This guide will focus on the most commonly encountered and synthetically relevant isomers.

Isomer Focus: Bromonaphthalene Carboxylic Acids

The bromonaphthalene carboxylic acid isomers are of significant interest due to their utility as versatile building blocks in organic synthesis. The presence of both a reactive bromine atom, amenable to cross-coupling reactions, and a carboxylic acid group, which can be readily functionalized, makes them valuable precursors for complex molecular architectures.

6-Bromo-2-naphthoic acid

IUPAC Name: 6-bromonaphthalene-2-carboxylic acid

Synonyms: 6-Bromo-2-naphthalenecarboxylic acid, 6-Bromo-2-naphtholic acid, 2-Naphthalenecarboxylic acid, 6-bromo-

Table 1: Quantitative Data for 6-Bromo-2-naphthoic acid

| Property | Value | Source |

| CAS Number | 5773-80-8 | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Melting Point | 294-295 °C | [1] |

| Predicted Boiling Point | 387.3±17.0 °C | [1] |

| Predicted pKa | 4.06±0.30 | [1] |

| Predicted Density | 1.648±0.06 g/cm³ | [1] |

Experimental Protocol: Synthesis of 6-Bromo-2-naphthoic acid via Hydrolysis of its Methyl Ester [2]

This protocol details the hydrolysis of methyl 6-bromo-2-naphthalenecarboxylate to yield 6-bromo-2-naphthoic acid.

Materials:

-

Methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol, 2.7 g)

-

Potassium hydroxide (20.0 mmol, 1.1 g)

-

Methanol (50 mL)

-

Water (1500 mL)

-

Ethyl acetate

-

10% Sulfuric acid (H2SO4)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of methyl 6-bromo-2-naphthalenecarboxylate and potassium hydroxide in methanol is prepared in a round-bottom flask.

-

The mixture is stirred vigorously at 50 °C. The reaction progress is monitored by the dissolution of the suspension into a homogeneous solution.

-

After 8 hours, the reaction mixture is concentrated by removing approximately two-thirds of the methanol under reduced pressure.

-

Water is added to the residue, and any unreacted ester is extracted with ethyl acetate.

-

The aqueous phase is acidified to a pH of 3 with 10% H2SO4.

-

The resulting precipitate is extracted with ethyl acetate (3 x 200 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield pure 6-bromo-2-naphthoic acid. The reported yield is 84%.[2]

Caption: Synthetic workflow for 6-Bromo-2-naphthoic acid.

1-Bromo-2-naphthoic acid

IUPAC Name: 1-bromonaphthalene-2-carboxylic acid

Synonyms: 1-Bromo-2-naphthalenecarboxylic acid

Table 2: Quantitative Data for 1-Bromo-2-naphthoic acid

| Property | Value | Source |

| CAS Number | 20717-79-7 | [3] |

| Molecular Weight | 251.08 g/mol | [3] |

| Melting Point | 191 °C | [4] |

| Predicted Boiling Point | 372.7±25.0 °C | [4] |

| Predicted pKa | 2.85±0.30 | [4] |

Experimental Protocol: Synthesis of 1-Bromo-2-naphthoic acid (Illustrative)

A common method for the synthesis of bromonaphthoic acids involves the bromination of the corresponding naphthoic acid. The following is a generalized procedure.

Materials:

-

2-Naphthoic acid

-

Potassium bromide

-

Acetic acid

-

Hydrogen peroxide (30%)

Procedure:

-

2-Naphthoic acid and potassium bromide are placed in a round-bottom flask.[5]

-

Acetic acid is added as a solvent.

-

The mixture is stirred, and hydrogen peroxide is added dropwise at 20 °C.[5]

-

The reaction is stirred for 10 hours.[5]

-

After the reaction, the mixture is cooled to 0 °C for 12 hours to facilitate precipitation.[5]

-

The product is collected by filtration and dried.

Caption: Illustrative synthesis of 1-Bromo-2-naphthoic acid.

Other Notable Isomers

Several other bromonaphthalene carboxylic acid isomers are commercially available and used in research. Their identification is crucial for unambiguous communication in scientific literature.

Table 3: IUPAC Names and Synonyms of Other C11H7BrO2 Isomers

| IUPAC Name | Synonyms | CAS Number |

| 8-bromonaphthalene-1-carboxylic acid | 8-Bromo-1-naphthoic acid | 1729-99-3 |

| 7-bromonaphthalene-1-carboxylic acid | 7-Bromo-1-naphthoic acid | 51934-39-5 |

| 5-bromonaphthalene-1-carboxylic acid | 5-Bromo-1-naphthoic acid | 16726-67-3 |

| 5-bromonaphthalene-2-carboxylic acid | 5-Bromo-2-naphthoic acid | 1013-83-8 |

| (3-bromophenyl)(furan-2-yl)methanone | - | - |

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals a significant gap in the understanding of the specific biological activities and associated signaling pathways of C11H7BrO2 isomers. These compounds are predominantly described as chemical intermediates. Their utility lies in their ability to be transformed into more complex molecules that may possess biological activity. For instance, 6-bromo-2-naphthoic acid is a precursor in the synthesis of Adapalene, a retinoid drug used to treat acne.[1] The biological activity of Adapalene is well-characterized and involves the modulation of retinoic acid receptors (RARs), but this activity is not inherent to the 6-bromo-2-naphthoic acid precursor itself.

Researchers investigating the biological effects of novel compounds synthesized from C11H7BrO2 isomers are encouraged to perform comprehensive biological screenings and mechanistic studies to elucidate any potential interactions with cellular signaling pathways.

Conclusion

The chemical formula C11H7BrO2 encompasses a variety of isomers, with bromonaphthalene carboxylic acids being of primary importance to the scientific community. This guide has provided a structured overview of the nomenclature, key quantitative data, and detailed synthetic protocols for prominent isomers. The provided experimental workflows and diagrams serve as a practical resource for laboratory synthesis. While the direct engagement of these compounds with specific signaling pathways remains largely unexplored, their role as versatile synthetic intermediates underscores their importance in the ongoing development of new pharmaceuticals and advanced materials. Future research into the potential biological activities of these foundational molecules could open new avenues for therapeutic intervention.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-2-NAPHTHOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of 3-Bromonaphthalene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromonaphthalene-2-carboxylic acid, a halogenated aromatic carboxylic acid, serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its theoretical properties, supported by computational analysis. The document details the molecule's structural features, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines a plausible synthetic route and discusses its potential applications in drug discovery, supported by an analysis of the biological activities of related naphthalene derivatives. This guide is intended to be a key resource for researchers and professionals engaged in medicinal chemistry and materials science.

Introduction

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The rigid, bicyclic aromatic scaffold of naphthalene provides a versatile platform for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. The introduction of a bromine atom and a carboxylic acid group at the 3- and 2-positions, respectively, of the naphthalene ring system imparts unique chemical reactivity and potential for specific biological interactions. This compound is of particular interest as an intermediate for the synthesis of more complex molecules, including isochromanones and various heterocyclic compounds with potential pharmacological relevance.[1] This guide aims to provide a detailed technical overview of its theoretical properties and computational analysis to facilitate its application in research and development.

Molecular Structure and Properties

This compound possesses a naphthalene core substituted with a bromine atom at the C3 position and a carboxylic acid group at the C2 position. The presence of the electron-withdrawing bromine atom and the carboxylic acid group significantly influences the electronic distribution and chemical reactivity of the naphthalene ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₇BrO₂ | - |

| Molecular Weight | 251.08 g/mol | - |

| CAS Number | 20717-80-0 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| pKa (predicted) | ~3.5 - 4.0 | Theoretical estimation based on substituted benzoic acids and DFT calculation principles[2][3] |

| Solubility | Limited in water; Soluble in organic solvents | [1] |

Computational Analysis

While specific DFT studies for this compound are not widely published, computational methods provide a powerful tool for predicting its molecular properties. DFT calculations, such as those using the B3LYP functional with a 6-311G+(d,p) basis set and a suitable solvation model (like SMD), can be employed to reliably predict properties like pKa, molecular geometry, and electronic structure.[2] Such analyses are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Logical Workflow for Computational Property Prediction

The following diagram illustrates a logical workflow for the computational analysis of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway starts from the commercially available 3-amino-2-naphthoic acid.

Experimental Protocol: Diazotization and Sandmeyer Reaction (General Procedure)

-

Diazotization: 3-Amino-2-naphthoic acid is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the bromo-substituted product.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Based on the known spectroscopic data of its methyl ester derivative and general principles of spectroscopy for carboxylic acids, the following spectral characteristics are predicted for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The carboxylic acid proton as a broad singlet downfield (>10 ppm). |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carboxylic acid carbonyl carbon between 165-185 ppm.[4] |

| FTIR (cm⁻¹) | Broad O-H stretch from 2500-3300. C=O stretch for the carboxylic acid around 1700 (lower due to conjugation). C-Br stretch typically below 600.[5][6] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 250 and 252 in an approximate 1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Applications in Drug Discovery and Development

Naphthalene derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] While this compound itself may not be the final active pharmaceutical ingredient, it serves as a crucial intermediate for the synthesis of compounds with therapeutic potential. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.

Potential Signaling Pathway Interactions

Derivatives of naphthalene have been shown to interact with various signaling pathways implicated in diseases such as cancer. For instance, some naphthalene-based compounds have been identified as inhibitors of the STAT3 signaling pathway, which is often overactive in triple-negative breast cancer.[9] Others have been shown to modulate the NF-κB pathway, a key regulator of inflammation.

The logical relationship for exploring the therapeutic potential of this compound derivatives is depicted below.

Conclusion

This compound is a molecule with significant potential as a versatile building block in the synthesis of novel compounds for both pharmaceutical and material science applications. This technical guide has provided a detailed overview of its theoretical properties, informed by computational principles, and outlined its potential synthetic route and spectroscopic characteristics. The exploration of its derivatives, particularly in the context of modulating key biological signaling pathways, represents a promising avenue for future research and development in the quest for new therapeutic agents. Further experimental validation of the predicted properties and synthetic methods will be crucial in fully realizing the potential of this compound.

References

- 1. CAS 20717-80-0: 3-Bromo-2-naphthalenecarboxylic acid [cymitquimica.com]

- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Bromonaphthalene-2-carboxylic Acid in the Synthesis of a WIP1 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromonaphthalene-2-carboxylic acid is a versatile synthetic intermediate playing a crucial role in the development of complex pharmaceutical agents. Its naphthalene core provides a rigid scaffold, while the bromine and carboxylic acid functionalities offer strategic points for chemical modification. The bromine atom, in particular, serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of intricate biaryl systems commonly found in modern drug candidates. The carboxylic acid group facilitates the formation of amide bonds, another cornerstone of medicinal chemistry, allowing for the connection of diverse molecular fragments.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of the Wild-type p53-induced phosphatase 1 (WIP1). WIP1 is a key negative regulator of the p53 tumor suppressor pathway, and its inhibition represents a promising therapeutic strategy in oncology. By inhibiting WIP1, GSK2830371 leads to the activation of the p53 pathway, promoting tumor cell growth inhibition.[1][2]

Data Presentation

Biological Activity of GSK2830371

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (WIP1) | 6 nM | Cell-free assay | [1][3] |

| IC50 (phospho-p38 MAPK) | 13 nM | Cell-free assay | [1] |

| GI50 | 2.65 µM (±0.54 SEM) | MCF-7 breast cancer cells | [1][4] |

In Vivo Efficacy of GSK2830371

| Animal Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| DOHH2 lymphoma xenografts | 150 mg/kg, BID (twice daily) | 41% | [1] |

| DOHH2 lymphoma xenografts | 150 mg/kg, TID (thrice daily) | 68% | [1] |

Signaling Pathway

The WIP1 phosphatase is a critical negative regulator of the p53 DNA damage response pathway. In response to cellular stress, such as DNA damage, the p53 tumor suppressor protein is activated, leading to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. WIP1 acts to dephosphorylate and inactivate key proteins in this pathway, including p53 itself and the upstream kinase Chk2, effectively terminating the DNA damage response and allowing cells to resume proliferation. In many cancers, WIP1 is overexpressed, leading to a blunted p53 response and promoting tumor survival.

GSK2830371, synthesized from a this compound derivative, is an allosteric inhibitor of WIP1. By binding to a site distinct from the active site, it locks the phosphatase in an inactive conformation.[2] This inhibition of WIP1 leads to the sustained phosphorylation and activation of p53 and its downstream targets, such as p21, ultimately resulting in cell growth inhibition.[1]

Experimental Protocols

The synthesis of GSK2830371 from this compound is a multi-step process involving an initial amidation followed by a Suzuki-Miyaura cross-coupling reaction. The following protocols are representative methods based on established chemical transformations.

Step 1: Synthesis of 3-bromo-N-(4-chloro-2-methylphenyl)-2-naphthamide (Intermediate 1)

This step involves the formation of an amide bond between this compound and 4-chloro-2-methylaniline.

Materials:

-

This compound

-

4-chloro-2-methylaniline

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Acid Chloride Formation (Method A): To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve 4-chloro-2-methylaniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Alternative Coupling (Method B): To a solution of this compound (1.0 eq), 4-chloro-2-methylaniline (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 3-bromo-N-(4-chloro-2-methylphenyl)-2-naphthamide.

Step 2: Synthesis of GSK2830371 via Suzuki-Miyaura Coupling

This step involves the palladium-catalyzed cross-coupling of Intermediate 1 with a suitable piperazine-containing boronic acid derivative.

Materials:

-

3-bromo-N-(4-chloro-2-methylphenyl)-2-naphthamide (Intermediate 1)

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (or the corresponding boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: To a reaction vessel, add 3-bromo-N-(4-chloro-2-methylphenyl)-2-naphthamide (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), palladium catalyst (0.05 eq), and base (2.0-3.0 eq).

-

Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield tert-butyl 4-(2-((4-chloro-2-methylphenyl)carbamoyl)naphthalen-3-yl)piperidine-1-carboxylate.

-

Deprotection (if necessary): If the final product requires a free piperazine, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).

Experimental Workflow

The overall synthetic strategy for GSK2830371 from this compound is a convergent synthesis.

Conclusion

This compound serves as a valuable and strategic starting material in the synthesis of complex pharmaceutical agents like GSK2830371. Its functional handles allow for the sequential and controlled introduction of molecular complexity through robust and well-established chemical transformations. The application of this building block in the synthesis of a targeted cancer therapeutic highlights its importance in modern drug discovery and development. The provided protocols and data serve as a guide for researchers in the design and execution of synthetic routes towards novel bioactive molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-naphthoic Acid: A Versatile Precursor for Advanced Functional Materials

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-2-naphthoic acid is a versatile bifunctional organic molecule that holds significant promise as a building block for a wide array of functional materials. Its unique structure, featuring a rigid naphthalene backbone functionalized with both a reactive bromine atom and a coordinating carboxylic acid group, allows for programmed assembly into complex architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. The strategic positioning of these functional groups enables a multitude of chemical transformations, making it an ideal candidate for the design and synthesis of materials with tailored properties for applications in catalysis, chemical sensing, and optoelectronics.

The bromine substituent serves as a versatile handle for post-synthetic modification through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of organic moieties, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials. The carboxylic acid group, a classic coordinating ligand, readily reacts with metal ions to form stable, porous frameworks. This application note outlines the potential of 3-Bromo-2-naphthoic acid in these areas and provides detailed protocols for its derivatization and subsequent use in the synthesis of a hypothetical functional metal-organic framework.

Application 1: Synthesis of Functional Organic Linkers via Suzuki-Miyaura Coupling

The bromine atom on the 3-Bromo-2-naphthoic acid backbone is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward introduction of various aryl and heteroaryl groups, transforming the simple starting material into a diverse library of functionalized organic linkers for MOF and COF synthesis. By choosing an appropriate boronic acid coupling partner, functionalities such as fluorophores, catalytic sites, or electron-donating/withdrawing groups can be incorporated.

Experimental Protocol: Synthesis of 3-Phenyl-2-naphthoic Acid

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize 3-phenyl-2-naphthoic acid, a precursor for more complex linkers or a ligand in its own right.

Materials:

-

3-Bromo-2-naphthoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-Bromo-2-naphthoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

-

Add palladium(II) acetate (0.02 mmol) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

-

After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-phenyl-2-naphthoic acid.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Yield (%) | m.p. (°C) |

| 3-Phenyl-2-naphthoic acid | 3-Bromo-2-naphthoic acid | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/Water | 85-95 | 188-191 |

Note: Yields and melting points are typical and may vary based on reaction scale and purification.

DOT Script for Suzuki Coupling Workflow:

Caption: Workflow for the Suzuki-Miyaura coupling of 3-Bromo-2-naphthoic acid.

Application 2: Synthesis of a Luminescent Metal-Organic Framework (MOF)

The carboxylic acid functionality of 3-Bromo-2-naphthoic acid and its derivatives makes them excellent candidates for the construction of MOFs. The rigid and aromatic nature of the naphthalene backbone can lead to frameworks with high thermal stability and interesting photoluminescent properties. By utilizing a functionalized linker, such as the 3-phenyl-2-naphthoic acid synthesized above, a luminescent MOF can be prepared. Such materials have potential applications in chemical sensing, particularly for the detection of nitroaromatic compounds through fluorescence quenching.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-based MOF